N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O3S/c26-17-10-12-18(13-11-17)32-22(14-28-23(33)15-35-19-6-2-1-3-7-19)30-31-25(32)36-16-24(34)29-21-9-5-4-8-20(21)27/h1-13H,14-16H2,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXGGJQBUWYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The compound features a triazole ring linked to a phenoxyacetamido moiety and a fluorinated phenyl group.
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenoxy and fluorinated phenyl groups via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : A related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to increased apoptosis in cancer cells.
Antimicrobial Properties
The antimicrobial activity of similar compounds has also been documented:
- Antifungal and Antibacterial Activity : Research on related triazole compounds showed effective antimicrobial activity against various bacterial strains and fungi, suggesting that this compound may exhibit comparable effects .
Case Studies
- In Vivo Efficacy : In animal models, compounds with similar structures have shown tumor growth inhibition rates exceeding 48% compared to control treatments .
- Combination Therapies : Studies suggest that combining this class of compounds with traditional chemotherapeutics like taxol enhances overall anticancer efficacy .
Data Summary Table
| Property | Value/Details |
|---|---|
| Molecular Weight | 374.43 g/mol |
| IC50 (HepG2 Cells) | 1.30 μM |
| Antimicrobial Activity | Effective against multiple strains |
| Mechanism | HDAC inhibition and apoptosis induction |
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Spectral Analysis
- IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones confirms cyclization, consistent across analogs .
- 1H-NMR: Fluorophenyl protons resonate at δ 7.1–7.5 ppm, while phenoxy methylene groups appear as singlets near δ 4.5–5.0 ppm .
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides (): Exhibit 40–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac. The furan ring may enhance anti-inflammatory effects via COX-2 inhibition.
- Target Compound: Unreported activity, but fluorophenyl and phenoxy groups suggest improved bioavailability over furan derivatives .
Enzyme Binding and Selectivity
- N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The ethyl group may reduce steric hindrance, improving binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
